molecular formula C25H25N5OS B11433163 N-(4-phenylbutan-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-phenylbutan-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11433163
M. Wt: 443.6 g/mol
InChI Key: XYIDVBIVYKDXJX-UHFFFAOYSA-N
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Description

2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE typically involves multiple steps. One common method starts with the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol, followed by the formation of 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide. This intermediate is then subjected to cyclization in the presence of NaOH to form the triazole ring . The final step involves the reaction of the triazole derivative with 2-chloroacetonitrile and NaOH to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the triazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups into the triazole ring.

Scientific Research Applications

2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiproliferative and anti-inflammatory agent. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models.

    Agriculture: Triazole derivatives are known for their fungicidal properties, and this compound could be explored for use in protecting crops from fungal infections.

    Material Science: The unique structural features of the compound make it a candidate for use in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The exact mechanism of action for 2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE is not well-documented. triazole derivatives typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit key enzymes involved in cell proliferation or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE apart from similar compounds is its unique combination of the triazole ring with a sulfanyl group and a phenylbutanamide moiety. This structural arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H25N5OS

Molecular Weight

443.6 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H25N5OS/c1-19(12-13-20-8-4-2-5-9-20)27-23(31)18-32-25-29-28-24(21-14-16-26-17-15-21)30(25)22-10-6-3-7-11-22/h2-11,14-17,19H,12-13,18H2,1H3,(H,27,31)

InChI Key

XYIDVBIVYKDXJX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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